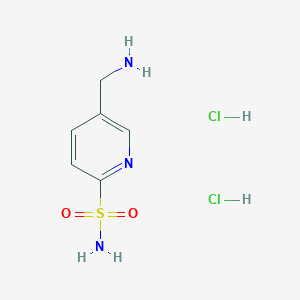

5-(Aminomethyl)pyridine-2-sulfonamide;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Aminomethyl)pyridine-2-sulfonamide;dihydrochloride is a chemical compound with the CAS Number: 2375274-27-2 . It has a molecular weight of 260.14 . The IUPAC name for this compound is 5-(aminomethyl)pyridine-2-sulfonamide dihydrochloride .

Synthesis Analysis

The synthesis of pyridines with sulfonamide moiety can be achieved via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . This process has been reported to yield target molecules in short reaction times and high yields .Molecular Structure Analysis

The InChI code for this compound is1S/C6H9N3O2S.2ClH/c7-3-5-1-2-6(9-4-5)12(8,10)11;;/h1-2,4H,3,7H2,(H2,8,10,11);2*1H .

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Selectivity

One of the primary applications of sulfonamide derivatives, including 5-(Aminomethyl)pyridine-2-sulfonamide;dihydrochloride, is in the development of enzyme inhibitors, particularly carbonic anhydrases. Research by Bozdağ et al. (2014) illustrated how variations in sulfonamide structures could lead to significant differences in inhibitory properties against carbonic anhydrase isoforms. Their study demonstrated that even a single atom difference in sulfonamide derivatives could drastically alter inhibitory efficacy, providing valuable insights into designing selective enzyme inhibitors (Bozdağ et al., 2014).

Antimicrobial Activity

Sulfonamide derivatives, through their structural diversity, have also been explored for their antimicrobial properties. El‐Emary et al. (2002) synthesized new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, highlighting the antimicrobial potential of sulfonamide-based compounds. This research contributes to the ongoing search for new antimicrobial agents amid rising antibiotic resistance (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antitumor Activity

The compound and its derivatives have been studied for their potential in cancer therapy. Ghorab et al. (2006) investigated several sulfonamides with pyrrole, pyrrolo[2,3-d]pyrimidine, and pyrrolo[2,3-b]pyridine for their antitumor and radioprotective activities. This study opens avenues for the development of novel antitumor agents with low toxicity, emphasizing the therapeutic potential of sulfonamide derivatives in oncology (Ghorab et al., 2006).

Drug Development and Molecular Interactions

Research on sulfonamide derivatives extends to their role in drug development, focusing on their interactions with various biological targets. Patel and Purohit (2017) explored the formation of solvates with sulfamethazine, a sulfonamide drug, to study its physicochemical properties. Such studies are crucial for understanding how sulfonamide drugs interact at the molecular level, influencing their stability, solubility, and efficacy (Patel & Purohit, 2017).

Synthesis of Novel Compounds

The versatility of sulfonamide derivatives allows for the synthesis of a wide range of novel compounds with potential biological activities. The work by El-Sayed (2006) on the synthesis of 1,2,4-triazole derivatives from sulfonamide precursors underscores the chemical diversity achievable with sulfonamide frameworks, leading to compounds with antimicrobial activity and surface-active properties (El-Sayed, 2006).

Mecanismo De Acción

Sulfonamides, including 5-(Aminomethyl)pyridine-2-sulfonamide;dihydrochloride, are competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Safety and Hazards

Propiedades

IUPAC Name |

5-(aminomethyl)pyridine-2-sulfonamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S.2ClH/c7-3-5-1-2-6(9-4-5)12(8,10)11;;/h1-2,4H,3,7H2,(H2,8,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXXDHLJOGCCLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)S(=O)(=O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375274-27-2 |

Source

|

| Record name | 5-(aminomethyl)pyridine-2-sulfonamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide](/img/structure/B2440869.png)

![1-Bromo-3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2440875.png)

![5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2440876.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2440880.png)

![N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2440882.png)